molecular formula C26H22BrO2P B13150941 [(2-Carboxyphenyl)methyl](triphenyl)phosphanium bromide CAS No. 60778-64-5

[(2-Carboxyphenyl)methyl](triphenyl)phosphanium bromide

Cat. No.: B13150941
CAS No.: 60778-64-5
M. Wt: 477.3 g/mol
InChI Key: RNPCZYQXYZYELK-UHFFFAOYSA-N
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Description

(2-Carboxyphenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C19H18BrP. It is a white crystalline solid that is soluble in polar organic solvents. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Carboxyphenyl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with methyl bromide. The reaction is typically carried out in an inert atmosphere at room temperature. The general reaction is as follows:

Ph3P+CH3BrPh3PCH3Br\text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} Ph3​P+CH3​Br→Ph3​PCH3​Br

where Ph represents a phenyl group.

Industrial Production Methods

In an industrial setting, the production of (2-Carboxyphenyl)methylphosphanium bromide involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(2-Carboxyphenyl)methylphosphanium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.

    Biology: Employed in the study of biological membranes and as a probe for membrane potential.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Carboxyphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it acts as a precursor to methylenetriphenylphosphorane, which is a key intermediate. The reaction mechanism involves the formation of a ylide, which then reacts with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Similar in structure but lacks the carboxyphenyl group.

    Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a carboxyphenyl group.

    (2-Carboxyethyl)triphenylphosphonium bromide: Similar but with a carboxyethyl group.

Uniqueness

(2-Carboxyphenyl)methylphosphanium bromide is unique due to the presence of the carboxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.

Properties

CAS No.

60778-64-5

Molecular Formula

C26H22BrO2P

Molecular Weight

477.3 g/mol

IUPAC Name

(2-carboxyphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C26H21O2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H

InChI Key

RNPCZYQXYZYELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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